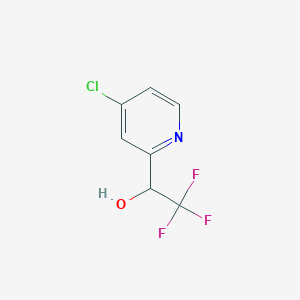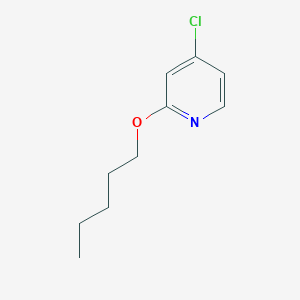
D-valine dane salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-valine dane salt: is a crystalline compound with the molecular formula C10H18KNO4 and a molecular weight of 255.36 g/mol . It is a derivative of D-valine, an essential amino acid, and is known for its applications in various fields including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-valine dane salt is typically synthesized through chemical synthesis. One common method involves the reaction of D-valine with methyl acetoacetate in the presence of potassium hydroxide in isopropyl alcohol. The reaction mixture is refluxed for 2 hours, and the water formed during the condensation reaction is removed by distillation. The resulting product is then crystallized from methyl tert-butyl ether (MTBE) to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves microbial preparation methods due to their high stereoselectivity and environmentally friendly processes. These methods include microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase .
Análisis De Reacciones Químicas
Types of Reactions: D-valine dane salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: D-valine dane salt is used as a chiral source in asymmetric synthesis and as an intermediate in the synthesis of various organic compounds .
Biology: In cell culture, this compound is used to selectively inhibit fibroblast proliferation, making it useful in studies involving cell differentiation and growth .
Medicine: this compound derivatives have shown significant activity in clinical applications. For example, penicillamine, derived from D-valine, is used for treating immune-deficiency diseases, and actinomycin D, another derivative, is used in antitumor therapy .
Industry: this compound is used in the synthesis of agricultural pesticides, semi-synthetic veterinary antibiotics, and pharmaceutical drugs. Fluvalinate, a pyrethroid pesticide made from D-valine, is a broad-spectrum insecticide with low mammalian toxicity .
Mecanismo De Acción
D-valine dane salt exerts its effects by modulating mitochondrial function and protecting against oxidative stress. It increases the expression of genes involved in mitochondrial biogenesis and dynamics, upregulates mitochondrial function at complexes I, II, and IV levels of the electron transport chain, and reduces oxidative stress by lowering mitochondrial reactive oxygen species . This modulation of oxidative phosphorylation and ATP production helps in maintaining cellular health and preventing mitochondrial dysfunction.
Comparación Con Compuestos Similares
L-valine: An essential amino acid with similar structural properties but different stereochemistry.
D-leucine: Another D-amino acid with similar applications in asymmetric synthesis and industrial processes.
D-isoleucine: Similar in structure and function, used in various biochemical applications.
Uniqueness: D-valine dane salt is unique due to its specific applications in microbial preparation methods and its role in selectively inhibiting fibroblast proliferation in cell culture . Its derivatives also have significant clinical applications, making it a valuable compound in both research and industry.
Propiedades
Número CAS |
134841-35-3 |
|---|---|
Fórmula molecular |
C10H17KNO4 |
Peso molecular |
254.34 g/mol |
InChI |
InChI=1S/C10H17NO4.K/c1-6(2)9(10(13)14)11-7(3)5-8(12)15-4;/h5-6,9,11H,1-4H3,(H,13,14);/t9-;/m1./s1 |
Clave InChI |
MURQKYPCHZQEMK-SBSPUUFOSA-N |
SMILES |
CC(C)C(C(=O)O)NC(=CC(=O)OC)C.[K] |
SMILES isomérico |
CC(C)[C@H](C(=O)O)NC(=CC(=O)OC)C.[K] |
SMILES canónico |
CC(C)C(C(=O)O)NC(=CC(=O)OC)C.[K] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]aniline](/img/structure/B3232928.png)

![(4-methoxyphenyl)methyl (6R,7R)-3-(chloromethyl)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B3232935.png)
![(1S,3R,4S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B3232941.png)

